molecular formula C8H11N3 B1197160 1-Methyl-3-p-tolyltriazene CAS No. 21124-13-0

1-Methyl-3-p-tolyltriazene

Cat. No. B1197160
CAS RN: 21124-13-0
M. Wt: 149.19 g/mol
InChI Key: DNGJVDGPCGXBFF-UHFFFAOYSA-N
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Description

1-Methyl-3-p-tolyltriazene is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It has been studied for its use in esterification of acids, among other chemical reactions.

Synthesis Analysis

The synthesis of 1-Methyl-3-p-tolyltriazene involves diazotization and coupling reactions, highlighting its potential as an explosive compound due to its reactivity. This process results in the formation of methyl 3,5-dinitrobenzoate and 1,5-di-p-tolyl-3-methyl-1,4-pentazadiene as byproducts (White, Baum, & Eitel, 2003).

Molecular Structure Analysis

1-Methyl-3-p-tolyltriazene exhibits tautomeric equilibrium, influenced by electron-withdrawing substituents. This equilibrium plays a crucial role in determining its chemical behavior and reactivity (Vaughan, 1977).

Chemical Reactions and Properties

This compound undergoes unimolecular decomposition, with its thermolysis yielding products like p-toluidine, N-methyl-p-toluidine, and p-chlorotoluene. The decomposition mechanism suggests a homolytic breakdown, indicative of its potential in various chemical processes (Vaughan & Liu, 1981).

Physical Properties Analysis

The physical properties of 1-Methyl-3-p-tolyltriazene, such as solubility, melting point, and boiling point, are crucial for its application in chemical syntheses and processes. However, specific data on these properties require further research and are not directly available in the literature reviewed.

Chemical Properties Analysis

1-Methyl-3-p-tolyltriazene's chemical properties, including reactivity with acids and solvents, highlight its versatile potential in synthetic chemistry. Its reaction rates and mechanisms depend significantly on the solvent's nature, indicating its selective reactivity in various chemical environments (Isaacs & Rannala, 1974).

Scientific Research Applications

Application in Chemical Kinetics and Mechanism Studies

  • Scientific Field : Chemical Kinetics and Mechanism Studies .
  • Summary of the Application : “1-Methyl-3-p-tolyltriazene” is used in the study of unimolecular decomposition mechanisms .
  • Methods of Application or Experimental Procedures : The thermolysis of “1-Methyl-3-p-tolyltriazene” in tetrachloroethylene has been studied. The kinetic parameters for the thermolysis have been determined .
  • Results or Outcomes : The thermolysis of “1-Methyl-3-p-tolyltriazene” produces p-toluidine, N-methyl-p-toluidine, and p-chlorotoluene . The near-zero value for AS* suggests a transition state with minimal stretching of the N-N bonds in tautomers .

Application in Gas Chromatography

  • Scientific Field : Gas Chromatography .
  • Summary of the Application : “1-Methyl-3-p-tolyltriazene” is used for methylation during the simultaneous determination of hippuric and o-, m- and p-methylhippuric acids .

Application in Organic Synthesis

  • Scientific Field : Organic Synthesis .
  • Summary of the Application : “1-Methyl-3-p-tolyltriazene” is used in the esterification of acids .
  • Methods of Application or Experimental Procedures : A solution of “1-Methyl-3-p-tolyltriazene” in ether is slowly added to a solution of the acid (for example, 3,5-dinitrobenzoic acid) in ether. During the addition, nitrogen is evolved, and the solution becomes red in color .

Application in Methylation

  • Scientific Field : Methylation .
  • Summary of the Application : “1-Methyl-3-p-tolyltriazene” was used for methylation during simultaneous determination of hippuric and o-, m- and p-methylhippuric acids by gas chromatography .

Safety And Hazards

1-Methyl-3-p-tolyltriazene is harmful if swallowed and is a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this product .

Future Directions

1-Methyl-3-p-tolyltriazene has been used for the esterification of acids and as a derivatization agent for the solid-phase methyl esterification of carboxy groups of various sialylated oligosaccharides . This suggests potential future applications in the field of organic synthesis.

properties

IUPAC Name

4-methyl-N-(methyldiazenyl)aniline
Source PubChem
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InChI

InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGJVDGPCGXBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066680
Record name 1-Triazene, 1-methyl-3-(4-methylphenyl)-
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Methyl-3-p-tolyltriazene

CAS RN

21124-13-0
Record name 1-Methyl-3-p-tolyltriazene
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Record name Methyl-4-tolyltriazene
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Record name 1-Methyl-3-p-tolyltriazene
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Record name 1-Triazene, 1-methyl-3-(4-methylphenyl)-
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Record name 1-METHYL-3-P-TOLYLTRIAZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Citations

For This Compound
45
Citations
EH White, AA Baum, DE Eitel - Organic Syntheses, 2003 - Wiley Online Library
Methyl‐3‐p‐tolyltriazene and its use in the esterification of acids product: 1‐Methyl‐3‐p‐tolyltriazene product: methyl 3, 5‐dinitrobenzoate byproduct: 1, 5‐di‐p‐tolyl‐3‐methyl‐1, 4 …
Number of citations: 47 onlinelibrary.wiley.com
R Blumstein, GJ Murphy, A Blumstein… - Journal of Polymer …, 1973 - ui.adsabs.harvard.edu
An improved methylating agent for poly-(methacrylic) acid: 1-methyl-3-p-tolyltriazene - NASA/ADS … An improved methylating agent for poly-(methacrylic) acid: 1-methyl-3-p-tolyltriazene …
Number of citations: 13 ui.adsabs.harvard.edu
DW Hutchinson, B Johnson, AJ Knell - Biochemical Journal, 1973 - ncbi.nlm.nih.gov
… Bilirubin (I) (120mg, 0.2mmol) was suspended in chloroform (120ml) and 1-methyl-3-ptolyltriazene (IVa) (150mg, 1.0Ommol)was added. The mixture was stirred, in the dark, at room …
Number of citations: 21 www.ncbi.nlm.nih.gov
SS Kulp, JD Lipko - Journal of Chemical and Engineering Data, 1981 - ACS Publications
The end contents of 14 2, 2-dlsubstltuted 5-cyanocyclopentanones and the analogous 2, 2-dlsubstltuted 6-cyanocyclohexanones are reported. The Brown-Brewster-Schechter …
Number of citations: 2 pubs.acs.org
JR Caperos, JG Fernandez - Occupational and Environmental …, 1977 - oem.bmj.com
A gas chromatographic method for simultaneous determination of hippuric and o-, m-, and p-methylhippuric acids (metabolites of toluene and xylene) in urine is described. The …
Number of citations: 39 oem.bmj.com
G Vernin, C Siv, L Bouscasse, J Metzger… - Organic Magnetic …, 1980 - Wiley Online Library
… which is intermediate between that found (1 15.6 ppm) for 6(C‘-2) of 1-methyl-3-p-tolyltriazene (8) (cf. Table 2) and that of 1,3-bis(p-tolyl)triazene (4b) (1 13.8 pprn). By inserting these …
CD Leger, G Maas - Zeitschrift für Naturforschung B, 2004 - degruyter.com
… We prepared triazenes 2a– c according to a published procedure for the preparation of 1-methyl-3-p-tolyltriazene [9] by diazotization of the corresponding p-substituted anilines …
Number of citations: 9 www.degruyter.com
H YAZAKI, H TAKAHASHI, V NANAYAMA - JSM Mycotoxins, 1980 - jstage.jst.go.jp
食肉が, 糸状菌によりマイコトキシン汚染を受ける問題については, わが国の調査研究は少ない. そこで我々は, 食肉加工工場の低温庫に保存されている牛肉に, 多量の糸状菌着生を認めたのを機会…
Number of citations: 0 www.jstage.jst.go.jp
DA Lightner, TA Wooldridge, AF McDonagh - Biochemical and Biophysical …, 1979 - Elsevier
Bilirubin-IXα and its dimethyl ester, which have the Z configuration at the meso bridge double bonds, undergo rapid and reversible photoisomerization on irradiation with visible light …
Number of citations: 115 www.sciencedirect.com
H Hanamatsu, T Nishikaze, N Miura, J Piao… - Analytical …, 2018 - ACS Publications
… Then, 100 μL of 100 mM 1-methyl-3-p-tolyltriazene (MTT) was added to the wells containing beads, and the plates were incubated at 60 C for 70 min. Excess reagents were removed, …
Number of citations: 49 pubs.acs.org

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